6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Structural and Chemical Identity

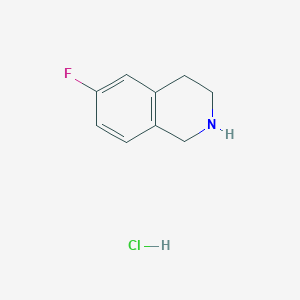

This compound exhibits a well-defined molecular architecture characterized by the incorporation of a fluorine substituent into the classic tetrahydroisoquinoline framework. The compound possesses the molecular formula C9H11ClFN and maintains a molecular weight of 187.64 g/mol. This chemical identity reflects the combination of the parent 6-fluoro-1,2,3,4-tetrahydroisoquinoline structure with hydrochloric acid to form the hydrochloride salt, enhancing the compound's solubility and stability characteristics.

The structural foundation of this compound rests upon the tetrahydroisoquinoline core, which consists of a benzene ring fused to a partially saturated pyridine ring system. The fluorine atom occupies the sixth position of the aromatic ring, strategically positioned to influence both electronic properties and biological activity. This fluorine substitution represents a significant structural modification that distinguishes this compound from other tetrahydroisoquinoline derivatives and contributes to its unique chemical behavior.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H11ClFN | |

| Molecular Weight | 187.64 g/mol | |

| CAS Number | 799274-08-1 | |

| Melting Point | 209-213°C | |

| Parent Compound Formula | C9H10FN | |

| Parent Compound CAS | 224161-37-9 |

The chemical structure can be described through multiple nomenclature systems, with the International Union of Pure and Applied Chemistry name being this compound. The compound's structural representation follows the InChI system as InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H, providing a standardized chemical identifier.

The fluorine atom's incorporation into the tetrahydroisoquinoline framework creates distinctive electronic effects that influence the compound's reactivity and interaction patterns. Research has demonstrated that fluorine substitution in heterocyclic compounds can significantly alter their pharmacological properties, stability profiles, and synthetic accessibility. In the case of this compound, the fluorine atom's electronegativity and size contribute to enhanced metabolic stability and modified binding affinity characteristics compared to non-fluorinated analogs.

The tetrahydroisoquinoline scaffold itself represents one of the most prevalent structural motifs in natural products and synthetic pharmaceuticals. These compounds belong to a larger family of isoquinoline alkaloids that have been extensively studied for their diverse biological activities and synthetic utility. The partially saturated nature of the tetrahydroisoquinoline ring system provides flexibility for structural modifications while maintaining the core pharmacophoric elements that contribute to biological activity.

Historical Context in Tetrahydroisoquinoline Research

The historical development of tetrahydroisoquinoline chemistry traces its origins to the early 20th century, fundamentally shaped by the groundbreaking work of Amé Pictet and Theodor Spengler in 1911. Their discovery of what became known as the Pictet-Spengler reaction established the foundational synthetic methodology for constructing tetrahydroisoquinoline ring systems, creating a chemical transformation that would become central to alkaloid synthesis and heterocyclic chemistry.

The Pictet-Spengler reaction, first demonstrated with phenethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielded tetrahydroisoquinoline products and established the basic principles for cyclization reactions in this chemical family. This original work provided a 40% yield of the tetrahydroisoquinoline product, representing a significant achievement in heterocyclic synthesis for its time. The reaction mechanism involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.

Throughout the mid-20th century, tetrahydroisoquinoline research expanded significantly, particularly following discoveries in the 1960s and 1970s regarding the biological significance of these compounds. Virginia E. Davis and Michael J. Walsh conducted pivotal research at the Houston Veterans Administration and Baylor College of Medicine, demonstrating that tetrahydroisoquinolines could be formed in rat brain tissue when acetaldehyde combined with dopamine. Their work, published in Science in February 1970, sparked considerable interest in the potential role of tetrahydroisoquinolines in neurochemical processes and addiction mechanisms.

The tetrahydroisoquinoline alkaloid family encompasses an extensive range of natural products with diverse structural complexity and biological activities. These compounds range from simple tetrahydroisoquinoline derivatives to complex structures such as the ecteinascidins, representing one of the largest families of alkaloids in nature. The biosynthetic pathways leading to these compounds typically involve the condensation of dopamine with various aldehydes, followed by oxidative transformations and additional cyclization reactions.

Research developments in the late 20th and early 21st centuries have focused increasingly on synthetic methodology improvements and the development of asymmetric synthesis approaches. Modern Pictet-Spengler reactions have been refined to work under milder conditions, often employing aprotic solvents and achieving superior yields compared to the original methodology. These improvements have enabled the synthesis of complex tetrahydroisoquinoline derivatives with high stereochemical control and functional group tolerance.

The introduction of fluorinated tetrahydroisoquinoline derivatives, including this compound, represents a more recent development in this field, driven by the recognition that fluorine substitution can profoundly enhance the pharmacological properties of bioactive compounds. Fluorine's unique properties, including its high electronegativity, small size, and strong carbon-fluorine bond, make it an attractive substituent for modifying drug metabolism, binding affinity, and overall therapeutic profiles.

Contemporary research in tetrahydroisoquinoline chemistry continues to explore novel synthetic methodologies, including catalytic asymmetric approaches and solid-phase synthesis techniques. The field has also expanded to encompass applications in combinatorial chemistry and drug discovery, where tetrahydroisoquinoline scaffolds serve as privileged structures for the development of new therapeutic agents. The ongoing investigation of fluorinated derivatives like this compound reflects the continued evolution of this chemical family and its importance in modern medicinal chemistry research.

Propriétés

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZXFMKDFFJUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662885 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-08-1 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine under dehydrating conditions. The key steps are:

- Starting Material : N-acyl β-phenylethylamine derivative bearing a fluorine substituent at the 6-position.

- Cyclization Agents : Common dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) are employed to promote intramolecular cyclization, converting the N-acyl derivative into a 3,4-dihydroisoquinoline intermediate.

- Reduction : The imine intermediate formed is subsequently reduced, typically using sodium borohydride (NaBH4), to yield the tetrahydroisoquinoline core.

- Formation of Hydrochloride Salt : Final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, enhancing compound stability and solubility.

This method is a variant of the classical Bischler–Napieralski reaction , adapted for fluorinated substrates, which is well-established for the synthesis of tetrahydroisoquinoline derivatives.

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of N-acyl β-(6-fluorophenyl)ethylamine | Reaction of 6-fluorophenylethylamine with acyl chloride (e.g., isobutyryl chloride) | N-acyl derivative |

| 2 | Cyclization via Bischler–Napieralski reaction | POCl3 or P2O5 or ZnCl2, reflux conditions | Formation of 3,4-dihydroisoquinoline intermediate |

| 3 | Reduction of imine intermediate | Sodium borohydride (NaBH4), methanol or suitable solvent, 0°C to room temperature | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline |

| 4 | Salt formation | Treatment with HCl in ether or aqueous solution | This compound |

This sequence ensures high regioselectivity and yields the desired fluorinated tetrahydroisoquinoline with good purity.

Industrial Production Considerations

Industrial-scale synthesis follows the same general synthetic pathway but incorporates:

- Large-scale cyclization reactors with controlled temperature and inert atmosphere (nitrogen or argon) to prevent degradation.

- Purification steps such as crystallization or recrystallization from suitable solvents to isolate the hydrochloride salt.

- Storage under inert gas at 2-8°C to maintain compound stability.

Due to limited public documentation on industrial methods, the approach is inferred from standard practices in tetrahydroisoquinoline manufacturing and medicinal chemistry synthesis.

Research Findings and Optimization

Research into the synthesis of fluorinated tetrahydroisoquinolines has revealed:

- Solvent Effects : Use of dry solvents like N,N-dimethylacetamide (DMA) or methanol improves reaction efficiency and purity.

- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to monitor cyclization and reduction progress, optimizing reaction times (typically 5-10 hours for imine formation).

- Yields : Reported yields for similar fluorinated isoquinoline derivatives range from 70% to 80%, indicating efficient processes.

- Structural Modifications : Introduction of fluorine at the 6-position enhances lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications.

Comparative Table of Preparation Parameters

| Parameter | Method Details | Notes |

|---|---|---|

| Starting Material | 6-Fluorophenylethylamine or derivatives | Commercially available or synthesized via fluorination |

| Cyclization Agent | POCl3, P2O5, ZnCl2 | Choice affects reaction time and yield |

| Solvent | Dry DMA, methanol | Dry conditions prevent side reactions |

| Reduction Agent | Sodium borohydride (NaBH4) | Mild, selective reduction of imine |

| Reaction Time | 5-14 hours | Monitored by TLC |

| Temperature | Reflux for cyclization; 0°C to RT for reduction | Controlled to optimize reaction rates |

| Purification | Silica gel chromatography, crystallization | Ensures high purity of final product |

| Final Form | Hydrochloride salt | Improves stability and handling |

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.

Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs aimed at treating neurological disorders such as depression and anxiety. Research indicates that 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence neurotransmitter systems, thereby providing insights into potential therapeutic pathways for mental health conditions .

Key Insights:

- Neuropharmacology: The compound is used to explore new treatment modalities for mental health disorders.

- Drug Design: Its structure allows for modifications that can enhance pharmacological properties.

Neuroscience Research

In neuroscience, this compound is utilized to study the mechanisms of neurotransmitter action. This research aids in understanding brain function and the underlying mechanisms of various neurological conditions. The compound's ability to modulate neurotransmitter receptors makes it a valuable tool in this field .

Applications:

- Investigating receptor interactions.

- Developing models for studying neurodegenerative diseases.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry. It is employed in various analytical methods to detect and quantify isoquinoline derivatives, thus enhancing the accuracy and reliability of chemical analyses performed in laboratories .

Usage:

- Calibration of analytical instruments.

- Quality control in pharmaceutical manufacturing.

Biochemical Studies

In biochemical research, this compound is used to investigate enzyme interactions and develop enzyme inhibitors. These inhibitors can have therapeutic applications in treating diseases where enzyme activity plays a critical role .

Research Focus:

- Characterizing enzyme-substrate interactions.

- Developing selective inhibitors for therapeutic use.

Material Science

The compound is being explored for its potential applications in material science, particularly in creating novel materials with specific electronic properties. This aspect is crucial for developing advanced electronic devices and materials with tailored functionalities .

Potential Applications:

- Synthesis of polymers with unique properties.

- Development of electronic components.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mécanisme D'action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives exhibit varied pharmacological profiles depending on substituent type, position, and molecular modifications. Below is a detailed comparison of 6-F-THIQ·HCl with structurally related compounds:

Fluoro-Substituted Derivatives

Key Insight : Fluorine substitution at the 6-position (as in 6-F-THIQ·HCl) may enhance blood-brain barrier (BBB) penetration compared to 7-F analogs due to reduced steric hindrance .

Methoxy- and Dimethoxy-Substituted Derivatives

Key Insight : Methoxy groups improve solubility but may reduce CNS penetration compared to fluoro analogs. The 6,7-dimethoxy derivative’s Pgp inhibition highlights its role in overcoming multidrug resistance .

Trifluoromethyl-Substituted Derivatives

Key Insight : The electron-withdrawing CF₃ group increases metabolic stability but may reduce bioavailability due to higher lipophilicity .

Chloro-Substituted Derivatives

Dimethylaminophenyl-Substituted Analogs

Key Insight: The dimethylaminophenyl group significantly enhances analgesic and anti-inflammatory activity, making this derivative a promising non-narcotic painkiller .

Research Findings and Pharmacological Data

- Analgesic Activity: The dimethylaminophenyl analog (0.5 mg/kg dose) showed 3.3× greater anti-inflammatory efficacy than diclofenac sodium in rodent models .

- Pgp Modulation: 6,7-Dimethoxy-THIQ·HCl (compound MC70) increased doxorubicin delivery across BBB monolayers by 40–60%, suggesting utility in glioblastoma therapy .

- Synthetic Accessibility : 6-Methoxy-THIQ·HCl is synthesized via a cost-effective route using LiAlH₄ reduction and HCl treatment, achieving >90% purity .

Activité Biologique

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and its interactions with various biological targets.

- Molecular Formula : C9H11ClFN

- CAS Number : 799274-08-1

- Structure : The presence of a fluorine atom significantly alters its chemical and biological properties compared to other THIQ derivatives, enhancing stability and lipophilicity.

This compound interacts with several enzymes and proteins, influencing various biochemical pathways. Key mechanisms include:

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, potentially improving mood and cognitive functions.

- Cell Signaling Modulation : It affects cell signaling pathways like the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Neuropharmacology : A study demonstrated that this compound significantly increased serotonin levels in animal models. This suggests its potential use in treating depression and anxiety disorders .

- Cancer Research : In vitro studies indicated that this compound exhibits selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value that warrants further investigation for therapeutic use .

- Metabolic Pathway Interaction : Research has shown that it interacts with cytochrome P450 enzymes during metabolism, which could impact drug-drug interactions when used in combination therapies.

Dosage Effects

The effects of this compound vary significantly based on dosage:

- Low Doses : May enhance cognitive functions by increasing neurotransmitter levels.

- High Doses : Could lead to adverse effects or toxicity; careful dose management is essential in therapeutic contexts.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride to improve yield and purity?

- Methodology :

- Step 1 : Use computational reaction path search tools (e.g., quantum chemical calculations) to identify optimal reaction conditions, such as solvent polarity, temperature, and catalyst loading .

- Step 2 : Employ high-throughput screening (HTS) to test variations in stoichiometry (e.g., fluorine substitution efficiency) and monitor intermediates via LC-MS .

- Step 3 : Purify via recrystallization using polar aprotic solvents (e.g., acetonitrile) and validate purity with HPLC (>98% purity threshold) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology :

- NMR : Prioritize H/C NMR to confirm the tetrahydroisoquinoline backbone and fluorine substitution at C5. Compare chemical shifts with deuterated analogs (e.g., 6,7-D-dimethoxy derivatives) .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H] at m/z 201.6 ± 0.1) and fragmentation patterns .

- XRD : For crystalline batches, perform X-ray diffraction to resolve stereochemical ambiguities .

Q. How do I assess the compound’s solubility and stability under physiological conditions?

- Methodology :

- Solubility : Test in buffered solutions (pH 2–7.4) using UV-Vis spectroscopy. Compare with structurally similar compounds (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, solubility ~25 mg/mL in PBS) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolytic/oxidative degradation via TLC or UPLC .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Target Binding : Use fluorescence polarization assays to evaluate binding affinity to receptors (e.g., adrenergic or opioid receptors) .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (IC thresholds < 50 µM) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients. Reference resolved analogs like (S)-(-)-6,7-dimethoxy derivatives (α = 1.2–1.5) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze via circular dichroism (CD) .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses in active sites (e.g., monoamine oxidase B). Validate with MD simulations (GROMACS) over 100 ns trajectories .

- QSAR : Build models using fluorine’s electronegativity and tetrahydroisoquinoline’s lipophilicity as descriptors .

Q. How do I address discrepancies in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC variations may arise from differences in serum protein binding .

- Orthogonal Validation : Replicate key findings using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines for target specificity .

Q. What reactor designs are optimal for scaling up synthesis while minimizing byproducts?

- Methodology :

- Flow Chemistry : Implement continuous-flow reactors with in-line IR monitoring to control exothermic fluorination steps .

- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., residence time, pressure) and reduce impurities (<0.5%) .

Q. How can I validate analytical methods for regulatory compliance (e.g., ICH guidelines)?

- Methodology :

- Forced Degradation : Expose the compound to heat, light, and oxidative stress. Validate HPLC methods for specificity (peak purity >99%) and robustness (RSD <2% for retention times) .

- Cross-Validation : Collaborate with independent labs to verify inter-lab reproducibility (e.g., ±5% variance in potency assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.